Naltrexone
Overview
Description
Naltrexone is a medication primarily used to manage alcohol use disorder and opioid use disorder by reducing cravings and feelings of euphoria associated with substance use disorder . It is an opioid antagonist that works by blocking the effects of opioids, including both opioid drugs and opioids naturally produced in the brain . This compound was first synthesized in 1965 and approved for medical use in the United States in 1984 .
Mechanism of Action
Target of Action
Naltrexone is a pure opiate receptor antagonist . It primarily binds to the mu-opioid receptors (MORs), which are the primary targets of this compound . These receptors play a crucial role in the regulation of pain, reward, and addictive behavior .
Mode of Action
This compound works by competitively binding to the mu-opioid receptors, kappa, and delta receptors in the central nervous system, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
Biochemical Pathways
This compound’s action on the opioid receptors influences several biochemical pathways. It is thought to block or attenuate the effects of endogenous opioids, which can lead to changes in the activity of various neurotransmitter systems . This includes the opioid, glutamate, gamma-aminobutyric acid, and serotonin systems, all of which mediate reinforcement .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged . The bioavailability of this compound is between 5–60% . The total systemic clearance for this compound is approximately 94 L/hr . The elimination half-life of this compound varies depending on the route of administration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines like IL-6 and TNFα in certain immune cell subsets . It also has neuroprotective effects, reducing neuroinflammation and neurodegeneration, and preventing seizures in a model of traumatic brain injury . Additionally, this compound has been found to facilitate learning and delay extinction by increasing hippocampal postsynaptic density .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, early childhood adversity has been identified as one environmental factor that influences the pharmacological response to this compound . Furthermore, the immediate surroundings, such as involvement in criminogenic activities and friendship with addicts, can also impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Naltrexone primarily binds at the mu opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects linked with alcohol use or opioids . This compound itself has little or no effect in the absence of alcohol or opiates .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that high doses and continuous administration of this compound can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .
Molecular Mechanism
This compound is an opioid antagonist and works by blocking the effects of opioids, including both opioid drugs as well as opioids naturally produced in the brain . It produces a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving and tolerance .
Temporal Effects in Laboratory Settings
In laboratory conditions, this compound has been observed to reduce craving and slow down the progression of drinking in a delayed access laboratory paradigm . It has also been found to alter subjective responses to alcohol consumption .
Dosage Effects in Animal Models
In animal models, this compound has been studied for its effects at different dosages. Several case reports and animal studies proposed efficacy of low dose this compound in treating cancer . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .
Metabolic Pathways
This compound is mainly metabolized to an active metabolite 6β-naltrexol by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .
Transport and Distribution
This compound is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line . The oppositely directed proton gradient was suggested to drive the transport of this compound at the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its mechanism of action, it is likely to be localized where the mu opioid receptors are present. These receptors are typically found on the cell membrane, which suggests that this compound may also be localized at the cell membrane to exert its effects .
Preparation Methods
Naltrexone can be synthesized through various methods. One notable method is the asymmetric synthesis that does not proceed through thebaine . This synthesis starts with simple, achiral precursors and employs catalytic enantioselective Sharpless dihydroxylation to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework, which serves as the precursor to the morphinan core . The C-14 hydroxyl group is installed by a two-step sequence of Palladium-mediated ketone to enone dehydrogenation followed by C–H allylic oxidation using Copper (II) and Oxygen .
Chemical Reactions Analysis
Naltrexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalytic enantioselective Sharpless dihydroxylation, Rhodium (I)-catalyzed C–H alkenylation, and Palladium-mediated ketone to enone dehydrogenation . Major products formed from these reactions include the hexahydro isoquinoline bicyclic framework and the morphinan core with C-6 oxo functionality and C-14 hydroxyl group .
Scientific Research Applications
Naltrexone has a wide range of scientific research applications. In medicine, it is used to manage alcohol use disorder and opioid use disorder . It has also been found effective in the treatment of other addictions and may be used off-label for these purposes . Additionally, this compound has been studied for its potential anticancer properties, with research suggesting that low doses of this compound may hinder cell proliferation and impede tumorigenesis . In the field of chemistry, this compound is used in high-performance liquid chromatography-based analytical techniques for the simultaneous determination of this compound hydrochloride and bupropion hydrochloride .
Comparison with Similar Compounds
Naltrexone is often compared with other opioid antagonists such as naloxone and acamprosate. Naloxone is an emergency drug used to quickly reverse the effects of opioid overdose, while this compound is used with social support to help people who have quit street drugs and alcohol . Acamprosate is another medication used for alcohol use disorder, and it is thought to be slightly more effective at helping people remain off alcohol, while this compound is slightly more effective at reducing heavy drinking and cravings . Other similar compounds include disulfiram, which is used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-XFWGSAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046313 | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
16590-41-3 | |
Record name | Naltrexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Naltrexone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |
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Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Naltrexone | |
Source | EPA DSSTox | |
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Record name | Naltrexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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